molecular formula C19H28N2O3 B12498041 Tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B12498041
M. Wt: 332.4 g/mol
InChI Key: LIARWCBTLLLBKZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a tert-butyl ester, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the reaction of 2,4,6-trimethylphenyl isocyanate with tert-butyl pyrrolidine-1-carboxylate. The reaction is carried out in an organic solvent such as toluene, under reflux conditions, to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl (S)-2-((4′-fluoro-[1,1′-biphenyl]-4-yl)carbamoyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-12-10-13(2)16(14(3)11-12)20-17(22)15-8-7-9-21(15)18(23)24-19(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,20,22)

InChI Key

LIARWCBTLLLBKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2C(=O)OC(C)(C)C)C

Origin of Product

United States

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